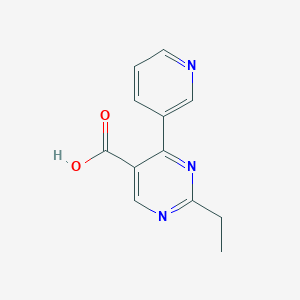

2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

2-ethyl-4-pyridin-3-ylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C12H11N3O2/c1-2-10-14-7-9(12(16)17)11(15-10)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H,16,17) |

InChI Key |

WSFHWUJJHWDSFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C(=N1)C2=CN=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketoesters

Ethyl 3-oxopentanoate reacts with amidine derivatives under acidic conditions to form 2-ethylpyrimidine-5-carboxylate. For example, condensation with urea in ethanol/HCl yields ethyl 2-ethyl-4-hydroxypyrimidine-5-carboxylate, which is subsequently chlorinated at C4 using POCl₃.

Reaction Conditions :

Cyanocarboxylate-Based Cyclization

Ethyl cyanoacetate reacts with guanidine carbonate in ethanol under basic conditions to form 4-aminopyrimidine-5-carboxylate. Subsequent diazotization and substitution install the ethyl group at C2.

Key Step :

-

Diazonium salt formation with NaNO₂/HCl at 0–5°C

Palladium-Catalyzed Suzuki-Miyaura Coupling

Chloropyrimidine Intermediate Preparation

4-Chloro-2-ethylpyrimidine-5-carboxylate serves as the coupling partner. Synthesis involves chlorination of 4-hydroxypyrimidine derivatives with POCl₃/PCl₅.

Optimized Chlorination :

Coupling with Pyridin-3-yl Boronic Acid

The chloropyrimidine undergoes Suzuki-Miyaura coupling with pyridin-3-yl boronic acid in the presence of Pd(PPh₃)₄.

Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 eq)

-

Solvent : DME/H₂O (4:1), 80°C, 12 hours

Table 1: Representative Suzuki-Miyaura Coupling Results

| Boronic Acid | Catalyst Loading | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridin-3-yl boronic acid | 5 mol% Pd(PPh₃)₄ | 85 | 98 |

| 4-Methoxyphenyl | 5 mol% Pd(PPh₃)₄ | 78 | 95 |

Carboxylic Acid Formation via Ester Hydrolysis

Alkaline Hydrolysis

Ethyl 2-ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylate is treated with LiOH in THF/H₂O to yield the carboxylic acid.

Optimized Protocol :

Acidic Hydrolysis

Alternative methods use HCl (6M) in dioxane/water (1:1) at reflux. However, this approach risks decarboxylation and yields lower purity (75–80%).

Alternative Routes and Comparative Analysis

Nitrile Oxidation Pathway

Ethyl 2-ethyl-4-(pyridin-3-yl)pyrimidine-5-carbonitrile is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.

Challenges :

Direct Carboxylation

CO₂ insertion into 2-ethyl-4-(pyridin-3-yl)pyrimidine-5-lithium intermediates, though theoretically viable, remains unexplored in literature.

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

-

Pd(PPh₃)₄: High cost ($120–150/g) necessitates catalyst recycling.

-

Pyridin-3-yl boronic acid: Commercially available at $80–100/g (bulk discounts apply).

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the pyridine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Chemistry and Synthesis

The compound serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, often acting as an intermediate in the synthesis of novel compounds with potential therapeutic effects. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biological Activities

Research indicates that 2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial growth pathways .

- Anticancer Potential : This compound has been investigated for its anticancer properties, particularly as an inhibitor of specific kinases involved in cancer progression. For instance, it has shown promise in inhibiting Mnk (MAPK-interacting kinases), which plays a role in oncogenesis .

Structure–Activity Relationship (SAR) Studies

SAR studies have been pivotal in identifying the relationship between the chemical structure of pyrimidine derivatives and their biological activity. The modifications on the pyridine ring and carboxylic acid group significantly influence the potency and selectivity of these compounds against various biological targets .

Pharmaceutical Development

The compound is being explored as a potential pharmaceutical agent due to its ability to modulate enzyme activities involved in inflammatory responses and cancer cell proliferation. Research has highlighted its effectiveness as a COX inhibitor, which is crucial for developing anti-inflammatory drugs .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- In Vivo Studies : Animal models have demonstrated that this compound can reduce tumor growth and inflammation when administered at specific dosages, suggesting its potential for further clinical development .

- Combination Therapies : Recent studies indicate that combining this compound with other therapeutic agents enhances its efficacy against resistant cancer cell lines, showcasing its versatility in treatment regimens .

Material Science

In addition to its biological applications, this compound is also being researched for use in material science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as catalysts or polymer additives.

Chemical Processes

The compound is employed as a catalyst in various chemical reactions, facilitating processes that require specific molecular interactions. Its role in catalysis highlights its importance beyond medicinal chemistry, contributing to advancements in synthetic methodologies .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary based on the specific derivative or analog of the compound being studied .

Comparison with Similar Compounds

2-(Pyridin-3-yl)pyrimidine-5-carboxylic Acid

- Structure : Lacks the 2-ethyl group present in the target compound.

- Molecular Weight : 201.18 g/mol (C₁₀H₇N₃O₂), lighter than the target compound due to the absence of the ethyl substituent.

- Key Differences : Reduced steric bulk at position 2 may enhance binding flexibility but decrease metabolic stability. The carboxylic acid group retains aqueous solubility [20].

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid

- Structure : Features trifluoromethyl groups at positions 2 and 6 of the pyridine ring.

- Molecular Weight : ~337 g/mol (C₁₂H₆F₆N₃O₂), higher due to fluorine content.

- However, synthesis requires specialized fluorination steps [5], [8].

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester

- Structure : Cyclopropyl and trifluoromethyl substituents at positions 4 and 2, respectively; ethyl ester instead of carboxylic acid.

- Molecular Weight : 260.22 g/mol (C₁₁H₁₁F₃N₂O₂).

- Key Differences: The ester form acts as a prodrug, improving cell membrane permeability.

4-[(2-Ethoxyethyl)amino]-2-isopropylpyrimidine-5-carboxylic Acid

- Structure: Ethoxyethylamino substituent at position 4 and isopropyl group at position 2.

- Key Differences : The flexible ethoxyethyl chain enhances solubility but may reduce binding affinity due to conformational mobility. The isopropyl group at position 2 creates steric hindrance compared to the ethyl group in the target compound [15].

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |

|---|---|---|---|

| 2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid | ~231* | Carboxylic acid, pyridine | Moderate aqueous solubility |

| 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | 201.18 | Carboxylic acid | Higher aqueous solubility |

| 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid | ~337 | Trifluoromethyl, carboxylic acid | Lipophilic, low aqueous solubility |

| 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester | 260.22 | Trifluoromethyl, ethyl ester | Lipophilic (ester form) |

*Estimated based on structural analogs.

Biological Activity

2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H11N3O2. It features a pyrimidine core with ethyl and pyridine substituents, which are crucial for its biological activity. The presence of these functional groups contributes to its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory effects. A study reported that certain pyrimidine derivatives showed potent inhibition of COX enzymes (cyclooxygenases), which are key mediators in inflammation.

The anti-inflammatory potential was evaluated using in vitro assays, where the compound demonstrated a capacity to suppress inflammatory markers effectively.

2. Antifibrotic Activity

The antifibrotic properties of this compound were explored in studies involving hepatic stellate cells (HSC-T6). It was found that compounds similar to this compound significantly inhibited collagen expression, a critical factor in fibrosis development.

| Compound | IC50 (μM) against COL1A1 | Reference |

|---|---|---|

| This compound | Not specified | |

| Compound 12m | 45.69 | |

| Compound 12q | 45.81 |

These findings suggest that this compound could be a candidate for developing antifibrotic therapies.

3. Antimicrobial Activity

Pyrimidine derivatives have also been shown to possess antimicrobial properties. The presence of the pyridine ring enhances the compound's ability to interact with bacterial cell membranes, leading to increased efficacy against various pathogens.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrimidine derivatives:

- Anti-inflammatory Effects : A study demonstrated that specific derivatives exhibited comparable or superior anti-inflammatory activity compared to standard drugs like indomethacin.

- Antifibrotic Research : In vitro assays indicated that certain compounds could inhibit collagen synthesis more effectively than established antifibrotic agents, highlighting their potential in treating conditions like liver fibrosis.

- Structure–Activity Relationship (SAR) : Investigations into the SAR of these compounds revealed that modifications on the pyridine and pyrimidine rings significantly impacted their biological activities, suggesting pathways for designing more potent derivatives.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid, and what key reaction conditions should be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrimidine ring formation and subsequent functionalization. Key steps include:

- Condensation reactions : Use aromatic acid chlorides with substituted pyridines under reflux conditions (e.g., toluene, 80–100°C) to introduce the pyridin-3-yl group .

- Carboxylation : Optimize pH (neutral to slightly basic) and temperature (60–80°C) for carboxyl group introduction. Catalysts like Pd/C or Cu(I) salts may enhance efficiency .

- Ethyl group incorporation : Employ alkylation agents (e.g., ethyl bromide) in polar aprotic solvents (DMF or DMSO) with a base (K₂CO₃) .

- Critical parameters : Monitor reaction time, solvent purity, and inert atmosphere (N₂/Ar) to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks to confirm ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and pyridine/pyrimidine protons (δ 7.5–9.0 ppm) .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity assessment. ESI-MS in negative mode detects [M-H]⁻ ions .

- X-ray crystallography (if crystals form): Resolve molecular geometry and confirm substituent positions .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers at RT (15–25°C), away from moisture and light. Desiccants (silica gel) prevent hydrolysis .

- Spill management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in designated containers .

- Emergency contacts : Follow institutional guidelines and refer to SDS provided by suppliers (e.g., MedChemExpress) .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?

- Methodological Answer :

- Stepwise purification : Use flash chromatography after each step (e.g., silica gel, ethyl acetate/hexane gradients) to isolate intermediates .

- Solvent selection : Replace DMF with THF in alkylation steps to reduce byproducts.

- Catalyst screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling efficiency if aryl halides are used .

- In-line analytics : Implement FTIR or HPLC monitoring to terminate reactions at optimal conversion points .

Q. How to address contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and ensure consistent IC₅₀ measurement protocols (e.g., MTT assay vs. ATP luminescence) .

- Solubility controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Meta-analysis : Compare structural analogs (e.g., ethyl vs. methyl substituents) to identify substituent-dependent activity trends .

Q. What computational approaches are used to study its interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Parameterize charges with DFT calculations at the B3LYP/6-31G* level .

- MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess stability of ligand-target complexes .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity .

Q. How does the compound’s structure influence its physicochemical properties and bioactivity?

- Methodological Answer :

- LogP calculations : The ethyl group increases hydrophobicity (predicted LogP ~1.8), enhancing membrane permeability but reducing aqueous solubility .

- Acid dissociation (pKa) : The carboxylic acid group (pKa ~3.5) promotes ionization at physiological pH, affecting bioavailability .

- Bioisosteric replacements : Substitute pyridin-3-yl with pyridin-4-yl to study π-π stacking variations in enzyme binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.